molecular formula C8H6Br2O B3137335 1-(2,3-Dibromophenyl)ethanone CAS No. 438535-97-8

1-(2,3-Dibromophenyl)ethanone

Cat. No. B3137335
CAS RN: 438535-97-8
M. Wt: 277.94 g/mol
InChI Key: GUUOPUWCDRGDPW-UHFFFAOYSA-N
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Description

“1-(2,3-Dibromophenyl)ethanone” is a chemical compound with the molecular formula C8H6Br2O . It has an average mass of 277.941 Da and a monoisotopic mass of 275.878540 Da .


Molecular Structure Analysis

The molecular structure of “1-(2,3-Dibromophenyl)ethanone” consists of an ethanone (acetone) group attached to a phenyl group that has bromine atoms at the 2nd and 3rd positions .

Scientific Research Applications

Synthesis and Reactivity

The chemistry of coumarins, which might relate to the synthetic pathways or reactivity of "1-(2,3-Dibromophenyl)ethanone," has been extensively explored. Hydroxycoumarins, for example, have been highlighted for their significant physical, chemical, and biological properties. The synthesis of hydroxycoumarins often uses precursors like salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, suggesting a pathway that might involve brominated analogs for specific applications (Yoda, 2020).

Fluorescent Chemosensors

Compounds related to "1-(2,3-Dibromophenyl)ethanone" have been utilized in the development of fluorescent chemosensors. These sensors can detect a wide range of analytes, including metal ions and neutral molecules, demonstrating the broad applicability of related compounds in environmental monitoring and diagnostic applications (Roy, 2021).

Environmental Pollutants

Brominated flame retardants, which may include or relate to the environmental behavior of brominated compounds similar to "1-(2,3-Dibromophenyl)ethanone," have been reviewed for their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the need for further research on their occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).

Botanical Properties and Applications

While not directly related to "1-(2,3-Dibromophenyl)ethanone," research on botanical compounds and their properties might offer insights into the potential biological or pharmacological applications of similarly structured compounds. Studies on unexplored plants reveal a variety of chemical compounds with therapeutic properties, suggesting a methodology for discovering applications of novel chemical entities (Thakre Rushikesh et al., 2016).

Safety and Hazards

While specific safety data for “1-(2,3-Dibromophenyl)ethanone” is not available, it’s important to handle all chemical substances with care. For similar compounds, safety data sheets indicate hazards such as skin and eye irritation, and advise against breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-(2,3-dibromophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUOPUWCDRGDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dibromophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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